molecular formula C21H27NO4S B1677540 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester CAS No. 212200-21-0

4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester

Cat. No.: B1677540
CAS No.: 212200-21-0
M. Wt: 389.5 g/mol
InChI Key: DMVMFYWYJCPZGS-UHFFFAOYSA-N
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Description

MRS-1477 is a synthetic organic compound that acts as a positive allosteric modulator of the transient receptor potential vanilloid 1 (TRPV1) cation channel. This compound is known for its ability to enhance the activity of TRPV1 in the presence of capsaicin, a compound found in chili peppers that activates TRPV1 .

Mechanism of Action

Target of Action

MRS1477, also known as ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate, primarily targets the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) . TRPV1 is a high-conductance, nonselective cation channel strongly expressed in nociceptive primary afferent neurons of the peripheral nervous system .

Mode of Action

MRS1477 acts as a positive allosteric modulator of TRPV1 . It enhances the activation of TRPV1 by capsaicin, a potent natural TRPV1 agonist . Mrs1477 is ineffective if given alone .

Biochemical Pathways

The activation of TRPV1 channels by MRS1477 leads to an increase in intracellular calcium levels . This triggers a cascade of events, including increased production of reactive oxygen species and activation of caspase-3 and -9 . These biochemical changes lead to apoptosis, or programmed cell death .

Pharmacokinetics

It’s known that mrs1477 can be administered systemically

Result of Action

The primary result of MRS1477 action is the induction of apoptosis in cancer cells . Specifically, MRS1477 has been shown to increase the fraction of apoptotic cells in MCF7 breast cancer cell lines . This effect is even more pronounced when MRS1477 is administered together with capsaicin .

Action Environment

The efficacy of MRS1477 can be influenced by the presence of other compounds. For example, MRS1477 is a positive allosteric modulator of TRPV1 only in the presence of capsaicin . Additionally, the action of MRS1477 can be inhibited by capsazepine, a TRPV1 blocker . The environment within the cell, such as the presence of endogenous TRPV1 agonists, can also influence the action of MRS1477 .

Preparation Methods

Synthetic Routes and Reaction Conditions

MRS-1477 is a dihydropyridine derivative. The synthesis of MRS-1477 involves several steps, including the formation of the dihydropyridine ring and the introduction of various substituents. The key steps in the synthesis include:

    Formation of the Dihydropyridine Ring: This step typically involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of Substituents: Various substituents are introduced to the dihydropyridine ring through nucleophilic substitution reactions.

Industrial Production Methods

The industrial production of MRS-1477 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors and purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

MRS-1477 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted dihydropyridine derivatives .

Scientific Research Applications

MRS-1477 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of dihydropyridine derivatives.

    Biology: Investigated for its role in modulating TRPV1 activity in various cell types.

    Medicine: Explored for its potential analgesic effects due to its modulation of TRPV1, which is involved in pain perception.

    Industry: Used in the development of new pharmaceuticals targeting TRPV1 .

Comparison with Similar Compounds

MRS-1477 is unique among TRPV1 modulators due to its specific structure and mode of action. Similar compounds include:

MRS-1477 stands out due to its positive allosteric modulation, which enhances the activity of TRPV1 in the presence of capsaicin without directly activating the channel .

Properties

IUPAC Name

ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-5-16-17(21(24)27-13-12-25-4)14(3)22-19(15-10-8-7-9-11-15)18(16)20(23)26-6-2/h7-11,16,22H,5-6,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVMFYWYJCPZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=C(NC(=C1C(=O)OCC)C2=CC=CC=C2)C)C(=O)SCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester
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4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester
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4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester
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4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester
Reactant of Route 5
4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester
Reactant of Route 6
4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester

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